Dodecan-1-ol is a primary alcohol that is dodecane in which a hydrogen from one of the methyl groups is replaced by a hydroxy group. It is registered for use in apple and pear orchards as a Lepidopteran pheromone/sex attractant, used to disrupt the mating behaviour of certain moths whose larvae destroy crops. It has a role as a cosmetic, a pheromone, an insect attractant, a plant metabolite, an insecticide and a bacterial metabolite. It is a primary alcohol and a dodecanol.

1-Dodecanol is a saturated 12-carbon fatty alcohol obtained from coconut oil fatty acids. It has a floral odor and is used in detergents, lubricating oils, and pharmaceuticals. (From McGraw-Hill Dictionary of Scientific and Technical Terms, 5th ed)

1-Dodecanol is a natural product found in Francisella tularensis, Camellia sinensis, and other organisms with data available.

A saturated 12-carbon fatty alcohol obtained from coconut oil fatty acids. It has a floral odor and is used in detergents, lubricating oils, and pharmaceuticals. (From McGraw-Hill Dictionary of Scientific and Technical Terms, 5th ed)

C12H26O

CH3(CH2)10CH2OH

1-Dodecanol

CAS No.: 27342-88-7

Cat. No.: VC13305623

Molecular Formula: C12H26O

C12H26O

CH3(CH2)10CH2OH

Molecular Weight: 186.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27342-88-7 |

|---|---|

| Molecular Formula | C12H26O C12H26O CH3(CH2)10CH2OH |

| Molecular Weight | 186.33 g/mol |

| IUPAC Name | dodecan-1-ol |

| Standard InChI | InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3 |

| Standard InChI Key | LQZZUXJYWNFBMV-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCO |

| Canonical SMILES | CCCCCCCCCCCCO |

| Boiling Point | 498 °F at 760 mmHg (USCG, 1999) 259 °C at 760 mm Hg BP: 235.7 °C at 400 mm Hg; 213 °C at 200 mm Hg; 192 °C at 100 mm Hg; 177.8 °C at 60 mm Hg; 167.2 °C at 40 mm Hg; 150 °C at 20 mm Hg; 134.7 °C at 10 mm Hg; 120.2 °C at 5 mm Hg; 91.0 °C at 1.0 mm Hg 259 °C at 101.3kPa: 250 °C |

| Colorform | Leaflets from dilute alcohol COLORLESS LIQ AT ROOM TEMP; CRYSTALLINE OR FLAKES BELOW 20 °C Colorless solid CRYSTALLINE SOLID |

| Flash Point | 260 °F (USCG, 1999) 127 °C 260 °F (127 °C) (Closed cup) 121 °C c.c. |

| Melting Point | 75 °F (USCG, 1999) 24 °C |

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

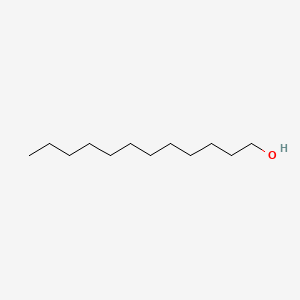

1-Dodecanol (CAS No. 112-53-8), also known as lauryl alcohol or dodecyl alcohol, is a straight-chain primary alcohol with 12 carbon atoms. Its IUPAC name is dodecan-1-ol, and its structural formula is . The compound belongs to the class of fatty alcohols, characterized by aliphatic chains of at least six carbons terminated by a hydroxyl group .

Physicochemical Characteristics

Key physical properties of 1-dodecanol include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 186.33 g/mol | |

| Density (20°C) | 0.830–0.836 g/cm³ | |

| Boiling Point | 259–262°C | |

| Melting Point | 24–26°C | |

| Vapor Pressure (20°C) | 0.01 mmHg | |

| Solubility in Water | 8 mg/L (20°C) |

The compound’s low water solubility and high lipid affinity underpin its use in emulsification and surfactant systems .

Synthesis and Industrial Production

Conventional Synthesis Routes

1-Dodecanol is primarily synthesized via the catalytic hydrogenation of lauric acid (dodecanoic acid) or its esters. For example, the reduction of methyl laurate () over a copper-chromium oxide catalyst yields 1-dodecanol with high purity . Alternative methods include the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrolysis .

Large-Scale Production Metrics

Global production of 1-dodecanol exceeds 60,000 metric tons annually, with major manufacturing hubs in the United States, Europe, and Asia . In the U.S., detergent-grade alcohols like 1-dodecanol accounted for approximately 24,000 tons of domestic consumption in 1992 .

| Parameter | Value (Species) | Source |

|---|---|---|

| Oral | >12,800 mg/kg (rat) | |

| Dermal | >20,000 mg/kg (rabbit) | |

| Inhalation | 3.04 mg/L (rat, 4h) |

Carcinogenicity and Reproductive Effects

Environmental Impact and Biodegradability

Ecotoxicology

1-Dodecanol is readily biodegradable under aerobic conditions, with a half-life of <7 days in soil and water . Its toxicity to aquatic organisms is moderate, with values for Daphnia magna ranging from 1–10 mg/L .

Regulatory Status

The compound is listed under the U.S. Toxic Substances Control Act (TSCA) and the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation. The OECD concludes that 1-dodecanol poses “low concern” for environmental and human health risks under current usage patterns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume